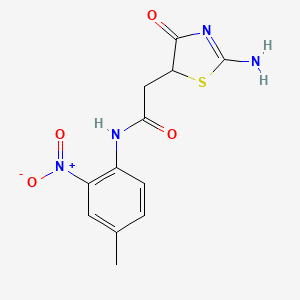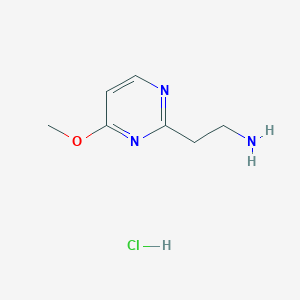
2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride” is C6H9N3O . The molecular weight is 139.16 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Enamines in Synthesis
Ethanamines with alkyl groups are used in reactions with derivatives of 2-hydroxybenzaldehyde to produce chroman-4-ols and chromanones, indicating a route for synthesizing complex organic molecules which may include pharmacologically active compounds or materials with specific electronic properties (Dean, Varma, & Varma, 1983).
Photochemistry of Pyrimidines
The UV irradiation of bromopyrimidines in methanol, including reactions influenced by aliphatic amines, shows the potential for photochemical synthesis and modification of pyrimidine derivatives, useful in creating compounds with tailored electronic or chemical properties (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).
Catalysis by Palladium Complexes
Complexes formed from reactions of (amino)pyridine ligands with palladium are active catalysts for processes like ethylene oligomerization, suggesting applications in industrial chemistry and polymer production (Nyamato, Ojwach, & Akerman, 2016).
Synthetic Anticancer Drug Intermediates
Synthesis techniques for pyrimidine derivatives, like 4,6-dichloro-2-methylpyrimidine, serve as intermediates in creating drugs such as dasatinib, demonstrating the importance of such compounds in pharmaceutical synthesis (Guo Lei-ming, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . The precautionary statements associated with the compound are P280, P305+P351+P338, and P310 . These indicate that protective gloves/protective clothing/eye protection/face protection should be used, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .
特性
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-11-7-3-5-9-6(10-7)2-4-8;/h3,5H,2,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWMFPIPPYSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)
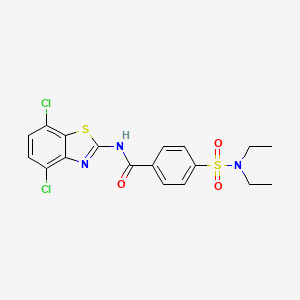
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)
![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)
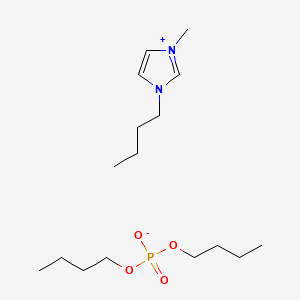
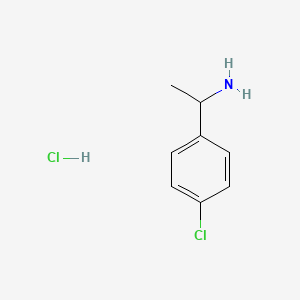
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)

